molecular formula C12H12N2 B1328779 6,6'-Dimethyl-2,2'-bipyridine CAS No. 4411-80-7

6,6'-Dimethyl-2,2'-bipyridine

Cat. No.: B1328779
CAS No.: 4411-80-7
M. Wt: 184.24 g/mol
InChI Key: OHJPGUSXUGHOGE-UHFFFAOYSA-N
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Description

6,6’-Dimethyl-2,2’-bipyridine: is an organic heterocyclic compound with the molecular formula C12H12N2 . It is a derivative of bipyridine, where two methyl groups are substituted at the 6 and 6’ positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions such as palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) .

Mechanism of Action

Target of Action

6,6’-Dimethyl-2,2’-bipyridine, also known as dmbp, is commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . These ions are the primary targets of dmbp. They play a crucial role in various biochemical reactions and processes, including catalysis, electron transfer, and stabilization of proteins and enzymes.

Mode of Action

The mode of action of dmbp involves its interaction with these metal ions. As a ligand, dmbp can donate a pair of electrons to form a coordinate covalent bond with the metal ions . This interaction results in the formation of metal-ligand complexes, which can influence the properties and reactivity of the metal ions, thereby affecting the biochemical reactions they are involved in.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 6,6’-Dimethyl-2,2’-bipyridine are not extensively documented, the above synthetic routes can be scaled up for industrial applications, ensuring appropriate reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Coordination Reactions: 6,6’-Dimethyl-2,2’-bipyridine commonly forms coordination complexes with metal ions.

    Oxidation and Reduction: The compound can undergo redox reactions when coordinated with metal ions, participating in electron transfer processes.

    Substitution Reactions: It can also participate in substitution reactions where the methyl groups or the pyridine rings are modified under specific conditions.

Common Reagents and Conditions:

    Palladium or Nickel Catalysts: Used in coupling reactions.

    Solvents: DMF, DMSO, toluene.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products:

    Metal Complexes: Coordination with metal ions results in various metal-bipyridine complexes.

    Modified Bipyridines: Substitution reactions can yield derivatives with different functional groups.

Comparison with Similar Compounds

    2,2’-Bipyridine: The parent compound without methyl substitutions.

    4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4 and 4’ positions.

    5,5’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 5 and 5’ positions.

Uniqueness:

    Steric Effects: The 6,6’-dimethyl substitution provides unique steric effects that influence the coordination geometry and stability of the metal complexes.

    Electronic Properties: The methyl groups can affect the electronic properties of the bipyridine, altering its reactivity and interaction with metal ions.

Properties

IUPAC Name

2-methyl-6-(6-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-3-7-11(13-9)12-8-4-6-10(2)14-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJPGUSXUGHOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196041
Record name 2,2'-Bipyridine, 6,6'-dimethyl-
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4411-80-7
Record name 6,6′-Dimethyl-2,2′-bipyridine
Source CAS Common Chemistry
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Record name 6,6'-Bi-2-picoline
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Record name 4411-80-7
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Record name 2,2'-Bipyridine, 6,6'-dimethyl-
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Record name 6,6'-dimethyl-2,2'-bipyridine
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Record name 6,6'-BI-2-PICOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 6,6'-Dimethyl-2,2'-bipyridine (dmbpy) has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol.

A: this compound displays characteristic spectroscopic features:* NMR Spectroscopy: The 1H and 13C NMR spectra are sensitive to the compound's conformation and complexation with metal ions. * UV-Vis Spectroscopy: The compound absorbs strongly in the UV region and often exhibits metal-to-ligand charge-transfer (MLCT) bands in the visible region when complexed with transition metals. * IR Spectroscopy: Characteristic bands corresponding to C=N and C=C stretching vibrations of the aromatic rings are observed.

  • Solvent: It is soluble in various organic solvents, but its stability can vary depending on the solvent's polarity and protic/aprotic nature.
  • Temperature: Elevated temperatures can lead to decomposition, particularly in the presence of oxidizing agents.
  • pH: The compound's stability may be compromised under strongly acidic or basic conditions.

A: this compound and its derivatives have found wide applications:* Coordination Chemistry: It is a versatile ligand for forming stable complexes with various transition metals, such as Ruthenium, Copper, and Palladium. * Catalysis: Its metal complexes are used as catalysts in a variety of organic reactions, including oxidation, reduction, and C-C bond formation. * Dye-Sensitized Solar Cells (DSSCs): Copper(I) complexes incorporating this compound as a ligand show promise in DSSCs due to their favorable photophysical and electrochemical properties. * Bioinorganic Chemistry: The compound serves as a building block for synthesizing artificial metalloenzymes and studying metal-biomolecule interactions.

ANone: this compound metal complexes are versatile catalysts for:

  • Epoxidation: Dioxomolybdenum(VI) complexes with substituted this compound ligands exhibit high activity and selectivity in the epoxidation of cyclooctene with tert-butyl hydroperoxide.
  • Cyclotrimerization: Ruthenium complexes with this compound effectively catalyze the cyclotrimerization of alkynes, demonstrating high catalytic activity and regioselectivity.
  • Oxidative Heck Reactions: Palladium catalysts with this compound ligands are efficient in promoting oxidative Heck reactions with cyclohexenone, offering a route to meta-substituted phenols.

ANone: Computational methods are valuable tools for understanding the properties and reactivity of these systems:

  • Density Functional Theory (DFT): DFT calculations are used to predict molecular geometries, electronic structures, optical absorption spectra, and redox potentials of this compound complexes.
  • Time-Dependent DFT (TD-DFT): TD-DFT calculations provide insights into excited-state properties and electronic transitions, aiding in the design of new materials for applications like DSSCs.

ANone: Modifying the this compound structure can significantly influence its behavior:

  • Substitution at the 4,4'-Positions: Introducing electron-donating or -withdrawing groups at the 4,4'-positions of the bipyridine ring can tune the electronic properties and redox potentials of its metal complexes.
  • Steric Bulk: Increasing steric hindrance around the metal center by using this compound can impact the stability, reactivity, and photophysical properties of its complexes. For instance, bulky substituents can promote ligand dissociation by destabilizing the ground state complex.
  • Extending the π-System: Incorporating extended π-conjugated systems into this compound-based ligands can enhance light absorption, potentially leading to improved performance in DSSCs.

ANone: Copper(I) complexes containing this compound exhibit several advantageous properties for DSSC applications:

  • Favorable MLCT Absorption: They exhibit intense MLCT bands in the visible region, enabling efficient light harvesting.
  • Suitable Redox Potential: The Cu(I)/Cu(II) redox potential can be tuned by modifying the bipyridine ligand, allowing for efficient electron transfer processes within the DSSC.
  • Earth-Abundant Metal: Copper is a more sustainable alternative to expensive and less abundant metals like ruthenium, commonly used in DSSCs.

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